molecular formula C35H72O2S B14327706 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL CAS No. 105543-65-5

2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL

Cat. No.: B14327706
CAS No.: 105543-65-5
M. Wt: 557.0 g/mol
InChI Key: WAIGZSWJEWDNNY-UHFFFAOYSA-N
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Description

2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is an organic compound that features both ether and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL typically involves the following steps:

    Etherification: The initial step involves the etherification of a suitable alcohol with a hexadecyl halide under basic conditions to form the hexadecyloxy group.

    Thioether Formation: The next step involves the reaction of the intermediate with a hexadecyl thiol in the presence of a base to introduce the hexadecylsulfanyl group.

    Final Product Formation: The final step involves the reduction of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ether and thioether groups can be reduced under specific conditions to yield the corresponding alcohols and thiols.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Esters, ethers, sulfonates.

Scientific Research Applications

2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexadecyloxy)propan-1-OL: Lacks the thioether group, making it less effective in certain applications.

    3-(Hexadecylsulfanyl)propan-1-OL: Lacks the ether group, reducing its amphiphilic properties.

    2-(Hexadecyloxy)-3-(methylsulfanyl)propan-1-OL: Contains a methylsulfanyl group instead of a hexadecylsulfanyl group, altering its physical and chemical properties.

Uniqueness

2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is unique due to the presence of both ether and thioether groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption.

Properties

CAS No.

105543-65-5

Molecular Formula

C35H72O2S

Molecular Weight

557.0 g/mol

IUPAC Name

2-hexadecoxy-3-hexadecylsulfanylpropan-1-ol

InChI

InChI=1S/C35H72O2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-35(33-36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3

InChI Key

WAIGZSWJEWDNNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)CSCCCCCCCCCCCCCCCC

Origin of Product

United States

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